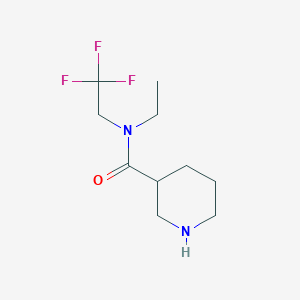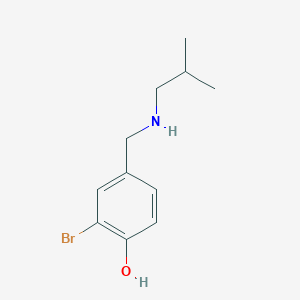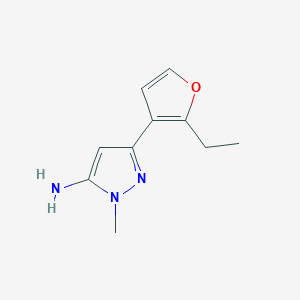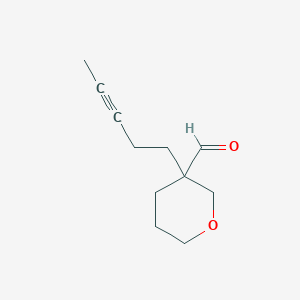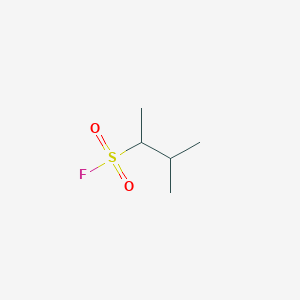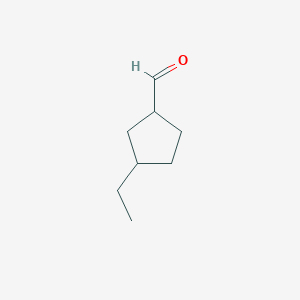
3-Ethylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylcyclopentane-1-carbaldehyde: is an organic compound with the molecular formula C8H14O . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by a five-membered cyclopentane ring with an ethyl group and an aldehyde functional group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclopentane-1-carbaldehyde can be achieved through various methods. One common approach involves the alkylation of cyclopentanone followed by oxidation . The reaction typically starts with the alkylation of cyclopentanone using an ethyl halide in the presence of a strong base like sodium hydride. The resulting 3-ethylcyclopentanone is then oxidized to form this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry principles may be applied to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, Jones reagent, PCC, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Halogens, electrophiles
Major Products Formed:
Oxidation: 3-ethylcyclopentane-1-carboxylic acid
Reduction: 3-ethylcyclopentane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Ethylcyclopentane-1-carbaldehyde is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents . Its unique structure and reactivity make it a valuable intermediate in the synthesis of various fine chemicals .
Mechanism of Action
The mechanism of action of 3-ethylcyclopentane-1-carbaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The aldehyde carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various reaction intermediates. These intermediates can undergo further transformations depending on the reaction conditions and reagents used .
Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze aldehyde-related reactions. The compound can act as a substrate for aldehyde dehydrogenases or other enzymes involved in aldehyde metabolism .
Comparison with Similar Compounds
Cyclopentanecarbaldehyde: Similar structure but lacks the ethyl group.
3-Methylcyclopentane-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
Cyclohexanecarbaldehyde: Similar functional group but with a six-membered ring instead of a five-membered ring.
Uniqueness: 3-Ethylcyclopentane-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on a five-membered cyclopentane ring. This combination of structural features imparts distinct chemical reactivity and physical properties compared to other similar compounds .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-2-7-3-4-8(5-7)6-9/h6-8H,2-5H2,1H3 |
InChI Key |
PUWQTAZQYWLTIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13288996.png)
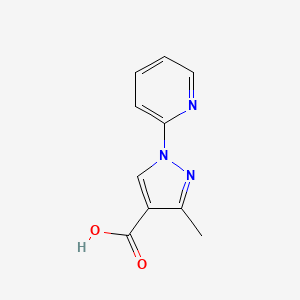
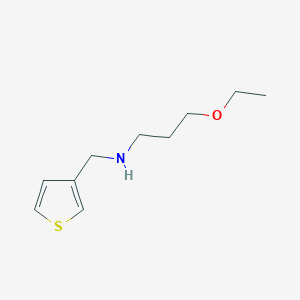


![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)
